Picoperine - 21755-66-8

Picoperine

Catalog Number: EVT-280309
CAS Number: 21755-66-8
Molecular Formula: C19H25N3
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Picoperine is an aminoalkylpyridine.
Classification

Picoperine belongs to the class of compounds known as alkaloids, specifically piperidine derivatives. Alkaloids are characterized by their basic nitrogen atoms and are often derived from plant sources. Picoperine's structural similarity to piperine suggests it may share some biological activities, including anti-inflammatory and antioxidant properties.

Synthesis Analysis

The synthesis of picoperine typically involves a two-step process:

  1. Formation of Piperic Acid Chloride: Piperic acid is converted to its acid chloride form.
  2. Reaction with Piperidine: The piperic acid chloride is then reacted with piperidine in an organic solvent, often under basic conditions to facilitate the reaction.

Technical Details

  • Reagents: Piperic acid chloride, piperidine, and a base (e.g., triethylamine) are commonly used.
  • Solvents: Organic solvents like dichloromethane or ethyl acetate are typically employed.
  • Reaction Conditions: The reaction is usually conducted at ambient temperature or slightly elevated temperatures to improve yield.
  • Yields: The synthesis can achieve high yields (up to 90%) when optimized properly .
Molecular Structure Analysis

Picoperine's molecular structure features a piperidine ring fused with a phenyl group and an alkyl chain. The key characteristics of its structure include:

  • Molecular Formula: C19H25N3C_{19}H_{25}N_{3}
  • Molecular Weight: Approximately 311.43 g/mol
  • Structural Features:
    • A piperidine ring (a six-membered ring containing one nitrogen atom).
    • A phenyl group attached to the nitrogen atom of the piperidine.
    • An alkyl side chain that contributes to its lipophilicity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural characterization .

Chemical Reactions Analysis

Picoperine undergoes several important chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides or derivatives.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding various amines.
  3. Substitution Reactions: Nucleophilic substitution can occur on the piperidine ring, allowing for the introduction of various functional groups.

Reaction Parameters

  • Oxidation Conditions: Strong oxidizing agents under acidic or neutral conditions.
  • Reduction Conditions: Typically performed in anhydrous solvents like ether or THF.
  • Substitution Conditions: Basic conditions (often using sodium hydroxide) facilitate nucleophilic attacks on electrophilic centers .
Mechanism of Action

The mechanism of action for picoperine involves its interaction with various biological targets:

  • Molecular Targets: Picoperine interacts with enzymes and receptors involved in metabolic pathways, particularly those associated with inflammation and oxidative stress.
  • Pathways Modulated:
    • The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is critical in regulating immune responses and inflammation.
    • Potential inhibition of certain kinases involved in cancer cell proliferation.

Studies have indicated that picoperine may enhance bioavailability and efficacy of other therapeutic agents through mechanisms such as inhibition of drug-metabolizing enzymes .

Physical and Chemical Properties Analysis

Picoperine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents such as ethanol, methanol, and dichloromethane; poorly soluble in water.
  • Melting Point: The melting point ranges around 123–124 °C .
  • Stability: Stable under normal laboratory conditions but may degrade under extreme temperatures or in the presence of strong acids/bases.

Relevant Data

The compound's stability and solubility profile make it suitable for various applications in pharmaceutical formulations .

Applications

Picoperine has diverse applications across multiple scientific domains:

  1. Pharmaceutical Development: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
  2. Biological Research: Used as a tool compound to study cellular processes and signaling pathways.
  3. Nutraceuticals: Explored for enhancing the bioavailability of other nutrients and drugs due to its ability to modulate metabolic pathways.

Research continues into its efficacy as a bioenhancer alongside other therapeutic agents .

Historical Context and Academic Significance of Picoperine

Emergence in Pharmacological Literature: Key Milestones

Picoperine (CAS 21755-66-8) emerged as a structurally distinct antitussive agent in the late 1960s through innovative synthetic chemistry by Takeda Pharmaceuticals. Initial preparation methods were documented in French Patent FR 1511398 (1968) and US Patent 3471501 (1969), establishing the compound's chemical identity as N-[2-(1-Piperidyl)ethyl]-N-(2-pyridylmethyl)aniline hydrochloride [7]. The foundational research team led by Miyano published the first comprehensive medicinal chemistry characterization in the Journal of Medicinal Chemistry (1970), detailing the compound's synthesis via reductive amination of appropriate precursors and confirming its molecular formula as C₁₉H₂₅N₃ with a molecular weight of 295.42 g/mol [4] [7]. Subsequent pharmacological evaluations by Kasé and colleagues in Arzneimittel-Forschung (1969-1970) established its preclinical antitussive profile using citric acid-induced cough models in guinea pigs, demonstrating potency comparable to codeine but with a distinct peripheral mechanism [7]. These investigations positioned picoperine as a patented therapeutic entity marketed under the trade names TAT-3 and Coben (hydrochloride salt form, CAS 24699-40-9) and Coben P (tripalmitate ester form, CAS 24656-22-2) [4] [7].

Table 1: Key Milestones in Picoperine's Early Development Timeline

YearMilestoneDocumentation
1968Initial synthesis and patent protectionFrench Patent FR 1511398
1969US patent issuanceUS Patent 3471501
1970First medicinal chemistry characterizationMiyano et al., J Med Chem
1970Pharmacological profile establishmentKasé et al., Arzneim-Forsch
1971Comprehensive clinical reviewJapanese Medical Gazette

The compound's physicochemical properties were meticulously characterized during this period: the free base manifested as a pale yellow liquid boiling at 195-196°C under reduced pressure (4 Torr), while the hydrochloride salt formed water-soluble white crystals with a melting point of 183-185°C and notable solubility profiles (freely soluble in ethanol and chloroform; insoluble in hexane and ether) [1] [7]. These properties supported pharmaceutical development of oral formulations, primarily syrup preparations that leveraged the demulcent properties of the vehicle for enhanced antitussive effects [6] [9].

Evolution of Research Focus: From Antitussive Applications to Broader Mechanistic Studies

The initial research emphasis on picoperine's efficacy in cough suppression gradually expanded toward investigations of its precise mechanism of action. Unlike centrally-acting opioid antitussives (e.g., codeine) that suppress the medullary cough center, picoperine demonstrated peripheral activity through sensory nerve modulation in the respiratory tract [9]. Pharmacological studies revealed its ability to inhibit cough reflexes by desensitizing airway stretch receptors and transient receptor potential (TRP) channels involved in tussive signaling, particularly those activated by chemical irritants [7] [9]. This mechanistic distinction from narcotic antitussives represented a significant therapeutic advantage by avoiding central nervous system depression and addiction potential.

During the 1970s-1980s, research explored structure-activity relationships within the aminoalkylpyridine class, positioning picoperine as a structural pioneer. Its molecular architecture features three pharmacophores: (1) a phenylaniline moiety enabling membrane interaction, (2) a piperidinoethyl chain providing conformational flexibility, and (3) a picolyl (2-pyridylmethyl) group enabling hydrogen bonding with neuronal targets [4] [7]. This configuration differed significantly from both opioid scaffolds and other peripheral antitussives like levodropropizine, potentially explaining its unique inhibition profile against chemically-induced versus mechanical cough triggers.

Table 2: Evolution of Picoperine Research Focus by Decade

Time PeriodPrimary Research FocusKey Advances
1968-1975Synthesis & preclinical profilingEstablishment of antitussive efficacy, acute toxicity profiles (LD₅₀ values: 240 mg/kg orally in mice)
1975-1990Clinical applicationsComparative studies against codeine and dextromethorphan
1990-2010Mechanistic investigationsIdentification of peripheral neuromodulatory actions
2010-PresentMolecular target identificationTRP channel modulation studies

Despite promising beginnings, research activity declined significantly after the 1980s, with minimal contemporary investigations. No high-impact studies exploring repurposing opportunities (e.g., anticancer effects analogous to benproperine's autophagy arrest in pancreatic cancer models) exist for picoperine [3]. The current scientific understanding remains anchored in historical studies, with molecular docking simulations and target deconvolution approaches yet to be systematically applied to this compound. This knowledge gap stands in contrast to structurally related agents like benproperine phosphate, which has undergone extensive mechanistic repurposing studies demonstrating AMPK/mTOR-mediated autophagy initiation and RAB11A-mediated fusion inhibition in pancreatic cancer cells [3].

Role in Advancing Cough Suppression Therapeutics: Paradigm Shifts

Picoperine contributed to two fundamental paradigm shifts in antitussive therapy: (1) validation of peripherally-acting mechanisms as viable therapeutic alternatives to narcotics, and (2) conceptualization of structure-specific cough suppression without respiratory depression. Its clinical positioning aligned with emerging step-up approaches for cancer-related cough management, where it served as an intermediate option between first-line demulcents (e.g., glycerin-based linctus) and opioid reserves [6] [9]. Modern cough management guidelines explicitly recommend this stratified approach:

"In adult patients with lung cancer experiencing cough that does not respond to demulcents, we suggest pharmacological management using an opiate-derivative... For opioid-resistant cough, we suggest peripherally-acting antitussives where available" [6]

As a piperidine derivative with minimal central penetration, picoperine exemplified the therapeutic potential of peripherally-restricted compounds that minimized neurological side effects while maintaining efficacy. This pharmacological class later expanded to include levodropropizine (inhibits sensory C-fiber activation), moguisteine (free radical scavenger), and levocloperastine (peripheral σ-receptor modulation) [6] [9]. Picoperine's receptor targeting strategy anticipated contemporary neuropharmacological approaches to chronic cough that focus on P2X3 purinoceptor antagonists (e.g., gefapixant) and voltage-gated sodium channel blockers.

Table 3: Picoperine's Position in Modern Cough Management Frameworks

Therapeutic StepAgent ClassExample AgentsPicoperine's Role
Step 1DemulcentsSimple linctus, glycerin syrupsNot applicable
Step 2Low-dose opioidsCodeine, pholcodineMechanistic alternative
Step 3Peripherally-acting antitussivesPicoperine, levodropropizinePrimary representative
Step 4Local anesthetics/AdjuvantsNebulized lidocaine, gabapentinPrecedent for non-opioid strategy

The compound's historical application in Japanese clinical practice demonstrated particular utility in terminal lung cancer cases where opioid side effects (constipation, sedation) compromised quality of life. Its inclusion in the Palliative Care Formulary (2002) as a specialized antitussive acknowledged this niche, though contemporary guidelines note diminished availability compared to newer agents [6] [9]. Picoperine's legacy persists in current antitussive classification systems that explicitly differentiate central suppression (mediated through κ-opioid receptors) from peripheral neuromodulation – a distinction that guides modern drug development programs seeking non-addictive cough therapeutics.

Properties

CAS Number

21755-66-8

Product Name

Picoperine

IUPAC Name

N-(2-piperidin-1-ylethyl)-N-(pyridin-2-ylmethyl)aniline

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C19H25N3/c1-3-10-19(11-4-1)22(17-18-9-5-6-12-20-18)16-15-21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-17H2

InChI Key

MVMXJBMAGBRAHD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN(CC2=CC=CC=N2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

picoperidamine
picoperidamine hydrochloride

Canonical SMILES

C1CCN(CC1)CCN(CC2=CC=CC=N2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.